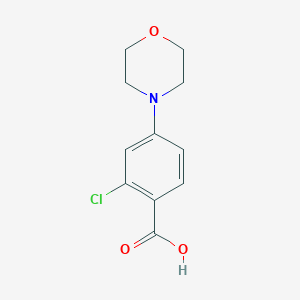

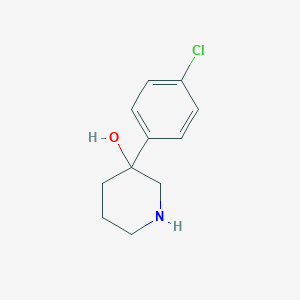

3-(4-Chlorophenyl)piperidin-3-ol

Overview

Description

“3-(4-Chlorophenyl)piperidin-3-ol” is a chemical compound with the CAS Number: 173447-88-6 . It has a molecular weight of 248.15 . It is a powder in physical form .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine bound to a phenyl group .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical and Chemical Properties Analysis

The compound “this compound” is a powder in physical form . It has a molecular weight of 248.15 .Scientific Research Applications

Crystal Structure and Antimicrobial Activity

- Crystal Structure Analysis: 3-(4-Chlorophenyl)piperidin-3-ol and its derivatives have been studied for their crystal structure using techniques like X-ray diffraction. The molecular structures of these compounds have been established through these measurements, revealing intricate details like the chair form of the piperidine ring and the orientation of the chlorophenyl rings (Okasha et al., 2022; Balamurugan et al., 2007; Priya et al., 2015).

- Antimicrobial Activity: Certain derivatives of this compound have displayed favorable antimicrobial activities, resembling the effectiveness of reference antimicrobial agents. These compounds have shown both bactericidal and fungicidal effects, making them potential candidates for antimicrobial applications (Okasha et al., 2022).

Spectroscopic Studies and Quantum Chemical Analysis

- Spectroscopic and Quantum Chemical Studies: Detailed spectroscopic analysis like NMR and vibrational analysis along with quantum chemical studies using methods like density functional theory (DFT) have been performed. These studies aim at understanding the molecular geometry, electronic structure, and reactivity of these compounds, which is crucial for their application in various scientific domains (Fatma et al., 2017; Anusevičius et al., 2014).

Enantioseparation and Antioxidant Activity

- Enantioseparation Studies: The enantioseparation of derivatives of this compound has been investigated using capillary electrophoresis. This is a key process in the pharmaceutical industry for the separation of enantiomers, which can have different therapeutic effects (Wang Jinyue, 2011).

- Antioxidant Potency: The antioxidant efficacy of certain derivatives has been evaluated, demonstrating their potential as antioxidants. This has implications in mitigating oxidative stress-related diseases and in the preservation of pharmaceutical and food products (Dineshkumar & Parthiban, 2022).

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenyl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .

Result of Action

The blockade of the CCR5 receptor by this compound results in the inhibition of HIV-1 entry into cells . This can slow down the progression of the infection and potentially contribute to the treatment of HIV-1 .

Safety and Hazards

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name |

3-(4-chlorophenyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11/h2-5,13-14H,1,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQUPAHDQDEJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

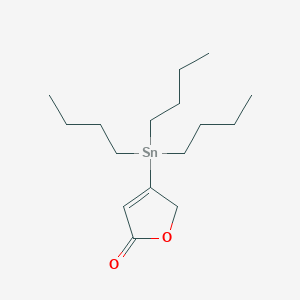

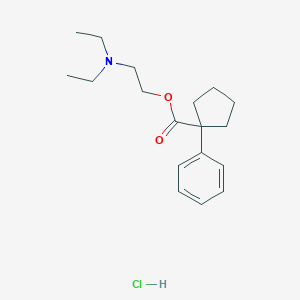

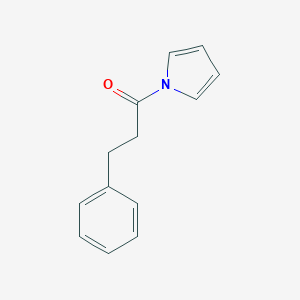

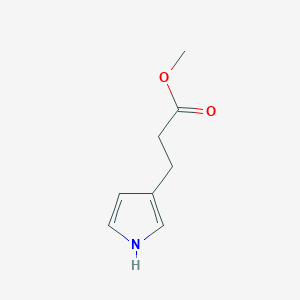

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

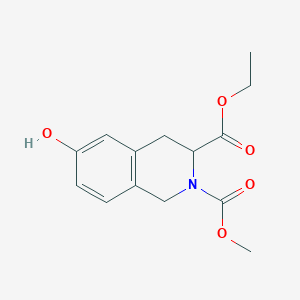

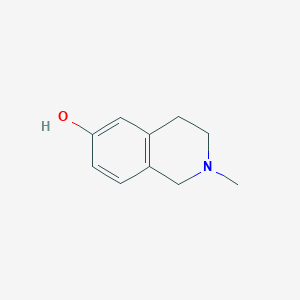

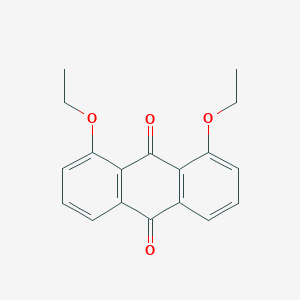

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)